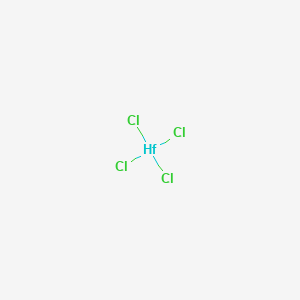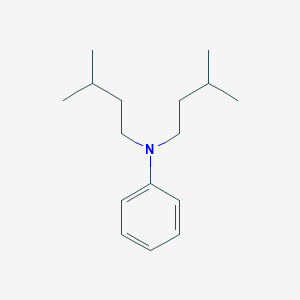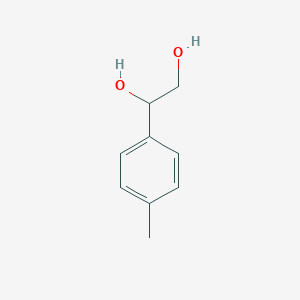
(4-Methylphenyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-1,2-ethanediol, also known as 4-Methyl-1,2-phenylenediol (MPD), is an organic compound with the molecular formula C9H12O2. It is widely used in scientific research applications due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of MPD is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. MPD has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
MPD has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation and pain, and improve the function of various organs such as the liver and kidneys. MPD has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPD in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help protect cells and reduce inflammation. MPD is also relatively easy to synthesize and has a high purity yield. However, one limitation of using MPD in lab experiments is its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using MPD in lab experiments.
Direcciones Futuras
There are several future directions for MPD research, including exploring its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. MPD could also be used as a reducing agent in the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MPD.
Conclusion:
In conclusion, (4-Methylphenyl)-1,2-ethanediol is a unique organic compound that has been extensively used in scientific research due to its potent antioxidant and anti-inflammatory properties. MPD has various potential benefits and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
MPD can be synthesized via several methods, including the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, the reaction of 4-methylphenylmagnesium bromide with ethylene oxide, and the reduction of 4-methylphenyl-1,2-epoxypropane with sodium borohydride. The most common method for synthesizing MPD is the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, which yields a high purity product.
Aplicaciones Científicas De Investigación
MPD has been extensively used in scientific research due to its unique properties. It is a potent antioxidant that can protect cells from oxidative damage caused by reactive oxygen species (ROS). MPD has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases. Additionally, MPD has been used as a reducing agent in the synthesis of various organic compounds.
Propiedades
Número CAS |
13603-62-8 |
|---|---|
Nombre del producto |
(4-Methylphenyl)-1,2-ethanediol |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
Clave InChI |
LRVUCXFUHLHEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CO)O |
SMILES canónico |
CC1=CC=C(C=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



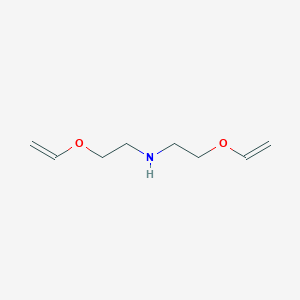
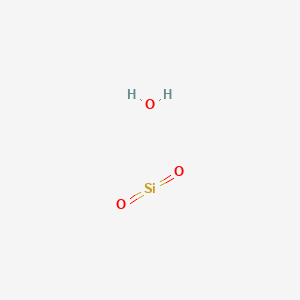
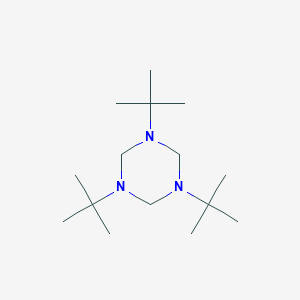
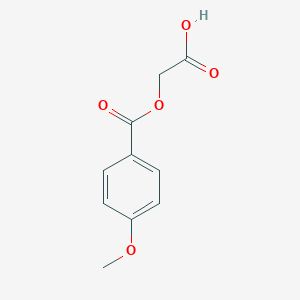
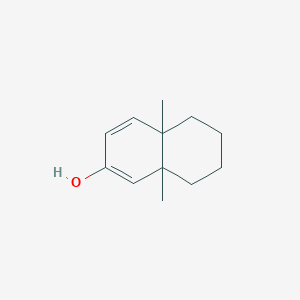
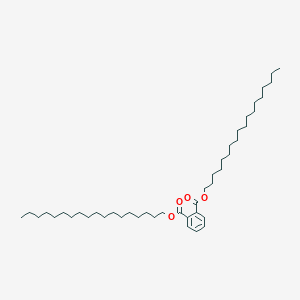
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)

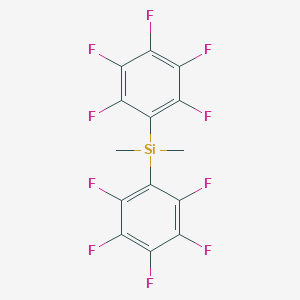
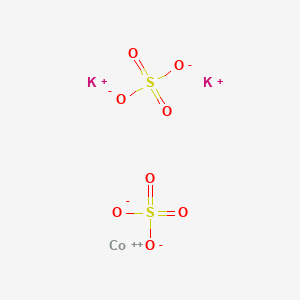
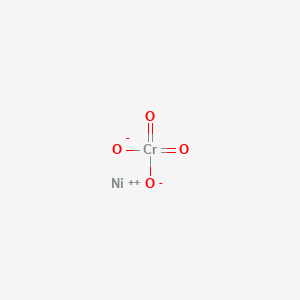
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
